3-Oxabicyclo[3.1.1]heptan-1-ylmethanol
Description
3-Oxabicyclo[3.1.1]heptan-1-ylmethanol is a bicyclic organic compound characterized by a [3.1.1] bicyclic framework containing an oxygen atom (oxa) at position 3 and a hydroxymethyl (-CH2OH) group at position 1. This structure imparts rigidity and unique stereoelectronic properties, making it a valuable scaffold in medicinal chemistry and material science.
Properties
IUPAC Name |
3-oxabicyclo[3.1.1]heptan-1-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-4-7-1-6(2-7)3-9-5-7/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSDMCDYXAHDLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(COC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.1.1]heptan-1-ylmethanol typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the bicyclic structure. One common method involves the cyclization of a linear precursor in the presence of a catalyst under controlled temperature and pressure conditions . The reaction conditions often include:
Temperature: Typically between 0°C and 100°C
Pressure: Atmospheric or slightly elevated
Catalysts: Acidic or basic catalysts depending on the specific reaction pathway
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and automated control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.1.1]heptan-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, hydrogen with a catalyst
Substitution Reagents: Thionyl chloride, phosphorus tribromide
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols, hydrocarbons
Substitution Products: Halides, ethers
Scientific Research Applications
3-Oxabicyclo[3.1.1]heptan-1-ylmethanol is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules and polymers.
Biology: In studies of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[3.1.1]heptan-1-ylmethanol involves its interaction with molecular targets through its reactive hydroxyl group and bicyclic structure. These interactions can lead to the formation of covalent bonds with enzymes or other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or chemical synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Oxabicyclo[3.1.1]heptan-1-ylmethanol with structurally related bicyclic compounds, highlighting key differences in substituents, molecular properties, and applications:
Key Findings:
Heteroatom Effects :
- Replacing oxygen with nitrogen (e.g., 3-aza analogs) introduces basicity, altering solubility and reactivity .
- The oxa (oxygen) variant is more polar, favoring aqueous solubility, whereas aza (nitrogen) derivatives may interact with biological targets via hydrogen bonding or protonation .
Benzyl groups (e.g., C11H15NO) introduce steric bulk and lipophilicity, which may improve membrane permeability or receptor binding .
Structural Rigidity :
- All compounds share the [3.1.1] bicyclic framework, which restricts conformational flexibility. This rigidity is advantageous in drug design for enforcing specific binding orientations .
Synthetic Accessibility :
Biological Activity
3-Oxabicyclo[3.1.1]heptan-1-ylmethanol is a bicyclic compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical interactions, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic framework with a hydroxymethyl group, contributing to its reactivity and potential applications in medicinal chemistry and materials science. The compound's molecular formula is CHO, and it is characterized by the presence of an oxygen atom within the bicyclic structure.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, preventing substrate interaction and subsequent catalysis.
- Modulation of Signaling Pathways : It can influence key signaling pathways, affecting cellular processes such as metabolism, apoptosis, and gene expression.
- Covalent Bond Formation : The reactive hydroxyl group enables covalent bonding with biomolecules, which can alter their function and activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar bicyclic structures can possess significant antimicrobial properties. Although specific data on this compound is limited, its structural characteristics suggest potential efficacy against various pathogens.
Antitumor Activity
Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This activity could be linked to its ability to modulate signaling pathways involved in cell cycle regulation .
Anti-inflammatory Effects
The compound may also demonstrate anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in cellular models .
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of bicyclic compounds similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
